molecular formula C35H34O6 B1246773 Alpinnanin B

Alpinnanin B

Cat. No.: B1246773
M. Wt: 550.6 g/mol
InChI Key: DJTINKKXBIBDGX-SVQXNTIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpinnanin B is a diarylheptanoid. It has a role as a metabolite.

Scientific Research Applications

Heat Shock Factor 1 Induction

Alpinia Pinnanensis Compounds

Research on Alpinia pinnanensis, closely related to Alpinnanin B, identified diarylheptanoids including Alpinnanins A-C. These compounds, alongside flavanones and flavonoids, contribute to the pharmacological profile of Alpinia species, highlighting the potential therapeutic applications of this compound in a broader context (Giang et al., 2005).

α-Synuclein Aggregation Inhibition

Alpinin A and Alpinin B, structurally similar to this compound, have shown significant inhibitory activity against α-synuclein aggregation, a key factor in neurodegenerative diseases. This suggests that this compound might also possess similar neuroprotective properties (Fu et al., 2017).

Anti-inflammatory Applications

Alpinia species, in general, are known for their anti-inflammatory effects. Studies on various Alpinia species, including those containing this compound, have shown significant anti-inflammatory activities, suggesting its potential use in treating inflammatory conditions (Arawwawala et al., 2012).

Cytotoxicity and Antiproliferative Activities

Research on Alpinia officinarum, which shares compounds similar to this compound, revealed cytotoxicity against various human tumor cell lines. This suggests a potential application of this compound in cancer research and treatment strategies (Liu et al., 2014).

Anti-angiogenic Potential

The Alpinia genus, including species with this compound, has shown potential anti-angiogenic effects, which could be useful in the treatment of cancer and inflammatory conditions by inhibiting vessel formation (He et al., 2010).

Neuroprotective Effects

The Alpinia genus, particularly Alpinia oxyphylla, has demonstrated neuroprotective effects, suggesting that this compound could be beneficial in protecting neurons from ischemic damage and improving cognitive functions (Koo et al., 2004).

Properties

Molecular Formula

C35H34O6

Molecular Weight

550.6 g/mol

IUPAC Name

(E)-1-[2,4-dihydroxy-3-[(E,1S,5S)-5-hydroxy-1-(4-hydroxyphenyl)-7-phenylhept-2-enyl]-6-methoxyphenyl]-3-phenylprop-2-en-1-one

InChI

InChI=1S/C35H34O6/c1-41-32-23-31(39)33(35(40)34(32)30(38)22-16-25-11-6-3-7-12-25)29(26-17-20-28(37)21-18-26)14-8-13-27(36)19-15-24-9-4-2-5-10-24/h2-12,14,16-18,20-23,27,29,36-37,39-40H,13,15,19H2,1H3/b14-8+,22-16+/t27-,29+/m1/s1

InChI Key

DJTINKKXBIBDGX-SVQXNTIBSA-N

Isomeric SMILES

COC1=C(C(=C(C(=C1)O)[C@@H](/C=C/C[C@H](CCC2=CC=CC=C2)O)C3=CC=C(C=C3)O)O)C(=O)/C=C/C4=CC=CC=C4

Canonical SMILES

COC1=C(C(=C(C(=C1)O)C(C=CCC(CCC2=CC=CC=C2)O)C3=CC=C(C=C3)O)O)C(=O)C=CC4=CC=CC=C4

Synonyms

alpinnanin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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